Diisopropyl Allylboronate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diisopropyl Allylboronate: is a type of allylboronate, which are a class of organoboron compounds . They are used in various fields of scientific research, particularly in organic synthesis .

Scientific Field: Asymmetric Synthesis

Application: Allylboronates are used in the asymmetric synthesis of chiral molecules.

Methods of Application: The preparation of optically enriched α-substitified allylic boronate reagents is one method of application.

Results or Outcomes: The use of allylboronates in asymmetric synthesis has led to the development of new types of cross-coupling reactions reported in the past decade.

Scientific Field: Stereocontrolled Additions

Scientific Field: Cross-Coupling Reactions

Application: Allylboron species can participate in a range of reactions, including cross-coupling reactions.

Results or Outcomes: The use of allylboronates in cross-coupling reactions has led to the development of new types of cross-coupling reactions reported in the past decade.

Scientific Field: Medicinal Chemistry

Diisopropyl Allylboronate is an organoboron compound characterized by the presence of an allyl group attached to a boron atom, with two isopropyl groups serving as substituents. Its chemical formula is C₉H₁₉B, and it has a molecular weight of 150.09 g/mol. This compound is classified as an allylboronic ester, which plays a significant role in organic synthesis due to its unique reactivity profile. Diisopropyl Allylboronate is typically used in various

Diisopropyl Allylboronate exhibits notable reactivity with electrophiles, particularly π-electrophiles such as carbonyls and imines. The reactions often proceed via nucleophilic attack on the electrophilic center, leading to the formation of allylic products. The unique reactivity of allylboronates arises from the simultaneous activation of the boron atom and the allylic carbon, which allows for high selectivity in product formation. For instance, reactions involving diisopropyl allylboronate with aryllithium reagents have been shown to yield high γ-selectivity in the formation of allylic products .

Synthesis of Diisopropyl Allylboronate can be achieved through several methods:

- Reaction with Borate Esters: One common approach involves reacting triisopropyl borate with allylmagnesium bromide in an ether solvent, followed by acidic workup to yield diisopropyl allylboronate .

- Allylation Reactions: Another method includes the use of alkylation techniques where boron reagents react with allylic halides or other electrophiles under basic conditions to form the desired product.

These methods emphasize the versatility of diisopropyl allylboronate as a synthetic intermediate in organic chemistry.

Diisopropyl Allylboronate finds applications primarily in organic synthesis, particularly in:

- Allylation Reactions: Used to introduce allyl groups into various substrates.

- Synthesis of Complex Molecules: Serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and natural products.

- Catalysis: Can be employed in catalytic processes involving transition metals due to its ability to form stable complexes.

Its ability to selectively react with electrophiles makes it a valuable tool for chemists aiming to construct specific molecular architectures .

Interaction studies involving Diisopropyl Allylboronate focus on its reactivity with different electrophiles and nucleophiles. Research indicates that when paired with aryllithium reagents, diisopropyl allylboronate can undergo transformations that yield high selectivity for certain product configurations. These studies highlight its potential as a versatile reagent in both academic research and industrial applications .

Diisopropyl Allylboronate shares similarities with other organoboron compounds but possesses unique characteristics that distinguish it:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Trimethyl Borate | (CH₃)₃B | Used as a reagent for boron incorporation |

| Boron Trifluoride | BF₃ | A strong Lewis acid used in various reactions |

| Diethyl Allylboronate | C₇H₁₃B | Similar reactivity but different sterics |

| Allylboronic Acid | C₃H₅B(OH)₂ | More polar and reactive towards different electrophiles |

The uniqueness of Diisopropyl Allylboronate lies in its enhanced nucleophilicity due to steric factors from the isopropyl groups, which can influence selectivity and reactivity patterns in synthetic applications .

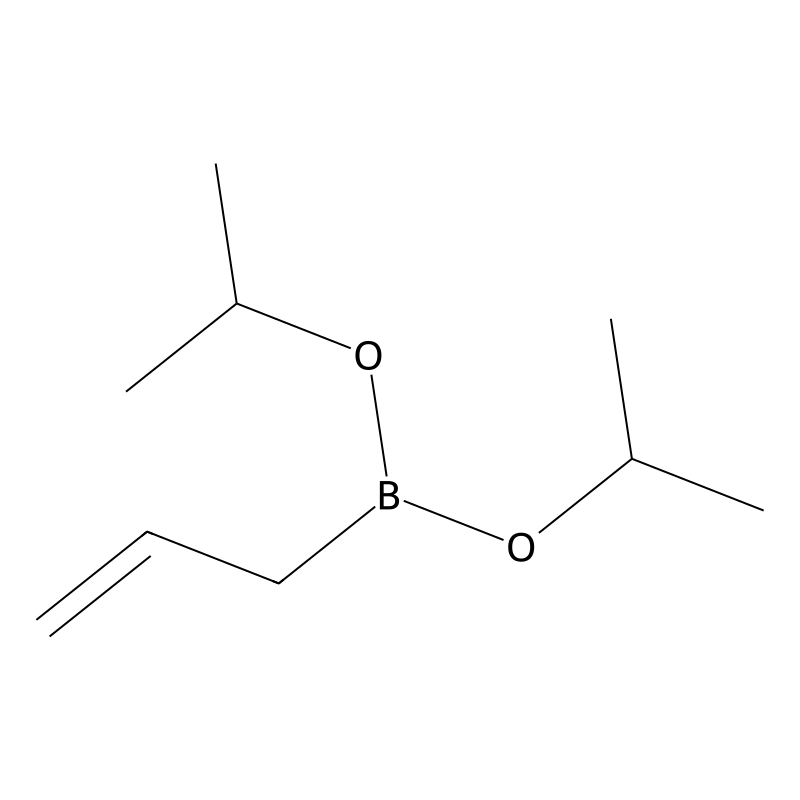

Diisopropyl allylboronate (CAS 51851-79-7) is an organoboron compound with the molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g/mol. Its structure consists of a boron atom centrally bonded to an allyl group (CH₂=CH-CH₂-) and two isopropyl ester groups (-O-C₃H₇), forming a trigonal planar geometry characteristic of trivalent boron species. The boron atom exhibits sp² hybridization, with its vacant p-orbital enabling Lewis acid behavior.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₉BO₂ |

| Hybridization | sp² (trigonal planar) |

| Bond Angles | ~120° (B-O and B-C bonds) |

| Stability | Air- and moisture-sensitive |

Classified as an allylboronate, it belongs to the broader family of organoboron compounds, which are defined by at least one direct boron-carbon bond. Allylboronates are distinguished by their allylic boronates, which participate in conjugate addition reactions due to the π-orbital overlap between the allyl group and boron.

Historical Development of Allylboronate Chemistry

The chemistry of allylboronates emerged in the mid-20th century alongside advancements in organoboron synthesis. Key milestones include:

Early Syntheses (1960s–1980s):

Methodological Refinements (1990s):

Modern Catalytic Advances (2000s–Present):

Significance in Synthetic Organic Chemistry

Diisopropyl allylboronate is pivotal in modern synthesis due to three key attributes:

Carbon-Carbon Bond Formation

The compound serves as a nucleophilic allylating agent, transferring its allyl group to electrophiles (e.g., aldehydes, ketones) via six-membered transition states. For example:

$$ \text{RCHO} + \text{Allyl-B(OiPr)₂} \rightarrow \text{RCH(OH)CH₂CH=CH₂} $$

This reaction proceeds with >95% regioselectivity in many cases.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable;Irritant